N-(2-methoxyethyl)-3-phenyl-1-adamantanecarboxamide
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Overview
Description
N-(2-methoxyethyl)-3-phenyl-1-adamantanecarboxamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. The compound consists of an adamantane core, a phenyl group, and a methoxyethyl substituent, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-3-phenyl-1-adamantanecarboxamide typically involves the following steps:
Formation of Adamantane Derivative: The adamantane core is functionalized to introduce a carboxylic acid group.
Amide Bond Formation: The carboxylic acid derivative is reacted with 2-methoxyethylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.
Phenyl Group Introduction: The phenyl group is introduced via a Friedel-Crafts acylation reaction using phenylacetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-3-phenyl-1-adamantanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The methoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of azides or thioethers.
Scientific Research Applications
N-(2-methoxyethyl)-3-phenyl-1-adamantanecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-3-phenyl-1-adamantanecarboxamide involves its interaction with specific molecular targets. The adamantane core provides a rigid scaffold that can enhance binding affinity to receptors or enzymes. The phenyl group and methoxyethyl substituent contribute to the compound’s lipophilicity and ability to cross biological membranes. The exact pathways and targets may vary depending on the specific application, but common targets include viral proteins, cancer cell receptors, and polymer matrices .
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyethyl)-3-phenyl-1-adamantanecarboxamide: shares similarities with other adamantane derivatives such as amantadine and rimantadine, which are known for their antiviral properties.
Poly(N,N-bis(2-methoxyethyl)acrylamide): A thermoresponsive polymer with similar methoxyethyl functionality.
Uniqueness
Structural Features: The combination of an adamantane core, phenyl group, and methoxyethyl substituent is unique to this compound.
Properties
IUPAC Name |
N-(2-methoxyethyl)-3-phenyladamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-23-8-7-21-18(22)20-12-15-9-16(13-20)11-19(10-15,14-20)17-5-3-2-4-6-17/h2-6,15-16H,7-14H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSYKZCMGKQVPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C12CC3CC(C1)CC(C3)(C2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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